molecular formula C11H13Cl2NO B13481930 (1-Aminocyclobutyl)(4-chlorophenyl)methanone hydrochloride

(1-Aminocyclobutyl)(4-chlorophenyl)methanone hydrochloride

Cat. No.: B13481930
M. Wt: 246.13 g/mol
InChI Key: OUTWWINIMZPTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanamines. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a cyclobutane ring and a chlorobenzoyl group, making it a subject of interest in scientific studies.

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with cyclobutanamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutanamines and chlorobenzoyl derivatives. Similar compounds include:

    1-(4-bromobenzoyl)cyclobutan-1-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    1-(4-methylbenzoyl)cyclobutan-1-amine hydrochloride: Contains a methyl group instead of chlorine.

    1-(4-nitrobenzoyl)cyclobutan-1-amine hydrochloride: Features a nitro group in place of chlorine. The uniqueness of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride lies in its specific chemical properties and reactivity, which make it suitable for particular applications.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

(1-aminocyclobutyl)-(4-chlorophenyl)methanone;hydrochloride

InChI

InChI=1S/C11H12ClNO.ClH/c12-9-4-2-8(3-5-9)10(14)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H

InChI Key

OUTWWINIMZPTJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)C2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.